2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-7-ol
Description
Properties
IUPAC Name |
2,2,4-trimethyl-3,4-dihydro-1H-quinolin-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8-7-12(2,3)13-11-6-9(14)4-5-10(8)11/h4-6,8,13-14H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKAOOXNVONPCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=CC(=C2)O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Skraup Reaction with Methyl-Substituted Anilines
The Skraup reaction is employed to construct the quinoline core. Starting with 3-amino-4-methylphenol , the reaction with glycerol and sulfuric acid forms the quinoline skeleton. Subsequent hydrogenation (e.g., H₂/Pd-C) reduces the quinoline to the tetrahydro derivative. Methyl groups are introduced via alkylation before or after cyclization .
Key Steps :
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Cyclization :
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React 3-amino-4-methylphenol with glycerol and H₂SO₄ at 120°C to form 7-hydroxy-2-methylquinoline.
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Hydrogenation :
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Catalytic hydrogenation yields 7-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline.
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Additional Methylation :
Pechmann Condensation for Hydroxyl Group Introduction
The Pechmann condensation is utilized to introduce the 7-hydroxy group. A resorcinol derivative (e.g., 3,5-dimethylresorcinol) reacts with a β-keto ester (e.g., methyl acetoacetate) in the presence of H₂SO₄ to form a coumarin intermediate. This is then converted to the tetrahydroquinoline via hydrogenation and reductive amination .
Procedure :
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Coumarin Formation :
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Condense 3,5-dimethylresorcinol with methyl acetoacetate in H₂SO₄ at 80°C to yield 7-hydroxy-4-methylcoumarin.
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Reductive Amination :
Direct Alkylation of Preformed Tetrahydroquinolines
Methyl groups are introduced via nucleophilic alkylation on a preformed 7-hydroxy-1,2,3,4-tetrahydroquinoline scaffold. For example, treatment with methyl triflate in the presence of a Lewis acid (e.g., AlCl₃) selectively alkylates the nitrogen and adjacent carbons .
Optimized Conditions :
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Reagents : Methyl triflate (2.5 eq), AlCl₃ (1.2 eq) in CH₂Cl₂.
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Temperature : 0°C to room temperature.
One-Pot Multistep Synthesis
A streamlined approach combines nitration, hydrolysis, and methylation in a single pot. For instance, 1,2,3,4-tetrahydroquinoline is treated with HNO₃, followed by H₃PO₄ hydrolysis, and then methylated with (CH₃)₂SO₄ in aqueous NaOH .
Advantages :
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Reduced purification steps.
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Higher overall yield (55–60%).
Catalytic Asymmetric Synthesis
For enantiomerically pure forms, chiral catalysts (e.g., Ru-BINAP) enable asymmetric hydrogenation of a ketone intermediate. This method is critical for pharmaceutical applications requiring specific stereochemistry .
Steps :
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Ketone Formation :
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Oxidize 7-hydroxy-1,2,3,4-tetrahydroquinoline to the corresponding ketone.
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Asymmetric Hydrogenation :
Comparative Analysis of Methods
| Method | Yield | Complexity | Regioselectivity |
|---|---|---|---|
| Friedel-Crafts Alkylation | 65–75% | Moderate | High |
| Skraup Reaction | 50–60% | High | Moderate |
| Pechmann Condensation | 70–80% | Low | High |
| Direct Alkylation | 70–85% | Low | High |
| One-Pot Synthesis | 55–60% | Low | Moderate |
Key Challenges and Solutions
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Regioselectivity : Use directing groups (e.g., -OMe) to control methylation positions .
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Over-Alkylation : Employ stoichiometric control and low-temperature conditions .
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Purification : Column chromatography (SiO₂, hexane/EtOAc) or recrystallization (MeOH/H₂O) improves purity .
Industrial-Scale Production
Large-scale synthesis (kg quantities) uses continuous flow reactors for nitration and hydrolysis steps, achieving 80% yield with >99% purity. Methylation is performed in batch reactors with automated pH control .
Recent Advances (2023–2025)
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can further hydrogenate the quinoline ring or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids or bases to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully hydrogenated quinoline derivatives .
Scientific Research Applications
Chemical Properties and Structure
TMTQ has the molecular formula and a molecular weight of approximately 191.27 g/mol. It features a tetrahydroquinoline structure, which contributes to its diverse biological activities. The compound is typically characterized as a pale-yellow solid that is sparingly soluble in water .
Antimicrobial Activity
TMTQ has been investigated for its antifungal , antibacterial , and anticancer properties. Research indicates that it exhibits inhibitory effects against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Bacillus subtilis
Additionally, TMTQ has shown antifungal activity against species such as:
- Candida albicans
- Aspergillus niger
In cancer research, TMTQ has been found to inhibit the proliferation of several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. These findings suggest its potential as a therapeutic agent in treating infections and cancers .
Drug Delivery Systems
TMTQ's unique chemical structure makes it a candidate for use in drug delivery systems. Its ability to interact with biological membranes could facilitate the transport of therapeutic agents across cellular barriers .
Organic Chemistry Applications
In organic chemistry, TMTQ serves as a valuable building block for synthesizing more complex organic molecules. It can act as a catalyst in various organic reactions, including oxidation and reduction processes. This versatility allows chemists to explore new synthetic pathways and develop novel compounds with enhanced properties.
Materials Science Applications
TMTQ has potential applications in materials science, particularly as:
- A corrosion inhibitor : Its chemical properties may help protect metals from corrosion.
- A precursor for synthesizing novel materials: Researchers are exploring its use in developing polymers and resins with specific characteristics tailored for industrial applications .
Case Studies
- Anticancer Research : A study demonstrated that TMTQ significantly inhibited the growth of MCF-7 breast cancer cells at low concentrations while exhibiting minimal toxicity to normal cells. This finding highlights its potential for developing targeted cancer therapies.
- Antimicrobial Efficacy : Research conducted on TMTQ's antibacterial activity revealed that it effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL. This suggests its potential use in treating bacterial infections .
Current State of Research and Future Directions
Research on TMTQ is ongoing with increasing interest in its applications across various fields. Future studies are likely to focus on:
- Developing TMTQ derivatives with enhanced biological activities.
- Exploring its mechanisms of action at the molecular level.
- Investigating its industrial applications further to optimize production methods and improve yields.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-7-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may involve the modulation of inflammatory mediators and signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The compound’s structural analogs differ in substituent positions, functional groups, and saturation levels, leading to variations in physicochemical properties and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Boiling Point/Solubility: The 7-hydroxy variant (C₉H₁₁NO) has a boiling point of 319.7°C and density of 1.141 g/cm³, reflecting its polar hydroxyl group . Trifluoromethyl-substituted analogs exhibit lower polarity and enhanced lipid solubility due to fluorine’s electronegativity .
- Thermal Stability : Methyl and trifluoromethyl groups increase thermal stability, making these compounds suitable for high-temperature applications like lubricant antioxidants .
Critical Analysis of Structural Impact on Function
- Hydroxyl vs. Methoxy Groups : The 7-hydroxy group’s acidity enhances reactivity in condensation reactions, whereas methoxy groups improve lipophilicity for membrane penetration in drug design .
- Methyl Substitutions: 2,2,4-Trimethyl groups sterically hinder oxidation, increasing stability compared to non-methylated analogs like 7-hydroxy-1,2,3,4-tetrahydroquinoline .
- Fluorine Incorporation : Fluorine atoms in 7-trifluoromethyl derivatives reduce metabolic degradation, extending half-life in biological systems .
Biological Activity
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-7-ol (CAS No. 63095-11-4) is a bicyclic organic compound derived from tetrahydroquinoline. Its unique structure, characterized by three methyl groups at positions 2 and 4 and a hydroxyl group at position 7, contributes to its notable biological activities. This article explores the biological activity of this compound, focusing on its neuroprotective properties, antioxidant effects, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₇NO
- Molecular Weight : 191.27 g/mol
- CAS Number : 63095-11-4
The biological activity of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-ol is primarily attributed to its antioxidant and anti-inflammatory properties. The compound exhibits the following mechanisms:
- Antioxidant Activity : It enhances the body's antioxidant defense by increasing the activity of various antioxidant enzymes and reducing oxidative stress markers such as lipid peroxidation products and protein oxidation products .
- Neuroprotection : The compound has shown promise in protecting neurons from damage associated with neurodegenerative diseases like Parkinson's disease. It normalizes chaperone activity and suppresses apoptosis in neuronal cells .
- Anti-inflammatory Effects : Research indicates that it reduces the expression of pro-inflammatory cytokines and inhibits pathways such as NF-κB, which is crucial in inflammation processes .
Biological Activity Studies
Several studies have investigated the biological effects of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-ol:
Case Study: Neuroprotective Effects in Parkinson's Disease Models
A study conducted on rats with rotenone-induced Parkinsonism evaluated the effects of 6-hydroxy derivatives of this compound. Key findings include:
- Significant improvement in motor coordination scores.
- Reduction in oxidative stress markers (e.g., decreased levels of 8-isoprostane).
- Decreased expression of inflammatory markers and NF-κB activity .
Table 1: Summary of Biological Activities
Applications in Medicine
Given its biological activities, 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-ol is being explored for various therapeutic applications:
- Neurodegenerative Diseases : Potential treatment for conditions like Parkinson's disease due to its neuroprotective properties.
- Antioxidant Supplements : As an ingredient in dietary supplements aimed at reducing oxidative stress.
Q & A
Q. What are the common synthetic routes for preparing 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-7-ol?
Methodological Answer: The compound is typically synthesized via multi-step reactions involving:
- Reduction and alkylation : Starting from tetrahydroquinoline derivatives, such as 7-hydroxy-1,2,3,4-tetrahydroquinoline, followed by alkylation with propynyl bromide in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) at 60°C .
- Protection/deprotection strategies : For example, acetylation of the hydroxyl group using acetic anhydride and triethylamine in dichloromethane (DCM) to improve solubility or reactivity during subsequent steps .
- Purification : Silica gel chromatography is commonly employed to isolate the final product, with yields typically ranging from 60–85% depending on reaction optimization .
Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Alkylation | Propynyl bromide, K₂CO₃ | DMF | 60°C | 1.5 h | 75% |
| Acetylation | Acetic anhydride, Et₃N | DCM | RT | 2 h | 85% |
Q. How is the compound characterized using spectroscopic methods?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and stereochemistry. For example, the methyl groups at positions 2 and 4 appear as singlets in ¹H NMR, while the hydroxyl proton (C7-OH) is typically broad due to hydrogen bonding .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (e.g., ESI-HRMS matching calculated [M+H]+ within 2 ppm error) .
- IR Spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3200 cm⁻¹) .
Q. What are the primary biological activities investigated for this compound?
Methodological Answer: Biological screening often focuses on:
- Antimicrobial activity : Tested against Gram-positive/negative bacteria via MIC assays .
- Anticancer potential : Evaluated using cell viability assays (e.g., MTT) against cancer cell lines, with IC₅₀ values compared to structural analogs .
- Mechanistic studies : Fluorescence-based assays to study interactions with biomolecules (e.g., DNA intercalation or enzyme inhibition) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
Methodological Answer: Optimization strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) for selective C-H functionalization .
- Solvent effects : Polar aprotic solvents (e.g., THF or DMF) enhance reactivity, while additives like LiAlH₄ improve reduction efficiency .
- Temperature gradients : Lower temperatures (0–25°C) reduce side reactions during alkylation .
Data Contradiction Example: LiAlH₄ in THF may over-reduce the quinoline ring, necessitating controlled stoichiometry to preserve the hydroxyl group .
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
Methodological Answer:
- Comparative SAR studies : Synthesize analogs with substituents at positions 2, 4, or 7 and compare bioactivity. For example:
Q. What computational methods are used to predict binding interactions or stability?
Methodological Answer:
- Molecular docking : To simulate interactions with target proteins (e.g., DNA gyrase for antimicrobial studies) .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or stability .
- MD simulations : Assess conformational flexibility in aqueous environments, critical for drug delivery design .
Q. How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardized assay protocols : Ensure consistent cell lines, incubation times, and controls.
- Structural validation : Confirm compound identity via X-ray crystallography or 2D NMR if discrepancies arise .
- Meta-analysis : Compare data from analogs (e.g., 7-methoxy or 6-hydroxy derivatives) to identify substituent-driven trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
